

Technical Guide: Characterization & Process Logic for CAS 848574-60-7

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate*

CAS No.: *848574-60-7*

Cat. No.: *B592596*

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Compound: **Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate** Application: Key Starting Material (KSM) for Roflumilast (COPD Therapeutic)

Executive Summary

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) serves as the regiochemical scaffold for the "left-wing" moiety of Roflumilast. Its structural integrity is paramount because it establishes the 3-alkoxy regiochemistry early in the synthesis. Any error in the positional isomerism at this stage (e.g., alkylation at the 4-position instead of the 3-position) is difficult to correct downstream and will result in the formation of a potent impurity in the final API.

This guide analyzes the critical quality attributes (CQAs), synthesis challenges, and analytical protocols required to qualify this intermediate for GMP manufacturing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Parameter	Specification
Chemical Name	Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
CAS Number	848574-60-7
Molecular Formula	C ₁₂ H ₁₄ O ₄
Molecular Weight	222.24 g/mol
Appearance	White to off-white crystalline powder
Melting Point	78°C – 82°C (Typical)
Solubility	Soluble in Methanol, Ethyl Acetate, DMSO; Insoluble in Water
Structural Feature	Contains a free phenolic hydroxyl at C4 (para to ester) and a cyclopropylmethoxy ether at C3 (meta to ester). [1] [2]

Synthesis & Process Chemistry

The synthesis of CAS 848574-60-7 is a classic exercise in regioselective alkylation. The starting material, Methyl 3,4-dihydroxybenzoate, contains two nucleophilic hydroxyl groups. The 4-OH is typically more acidic (pKa ~8.5) than the 3-OH (pKa ~9.5) due to the para-electron-withdrawing ester group.

However, the target molecule requires alkylation exclusively at the 3-position.

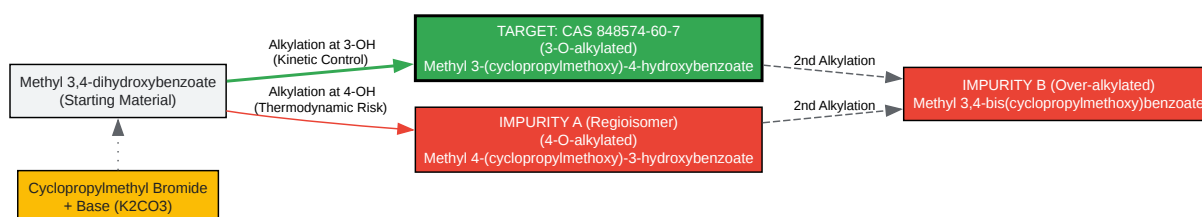
The Regioselectivity Challenge

Process chemists often face a "statistical vs. thermodynamic" battle here. Direct alkylation with cyclopropylmethyl bromide using a simple base (e.g., K₂CO₃) often yields a mixture:

- Target (3-O-alkyl): Desired product.
- Impurity A (4-O-alkyl): Regioisomer (Thermodynamically favored in some conditions).
- Impurity B (3,4-bis-alkyl): Over-alkylated product.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of this synthesis and the origin of critical impurities.



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Figure 1: Reaction pathway showing the competition between the desired 3-O-alkylation and the 4-O-alkylation impurity.

Process Control Strategy

To maximize the yield of CAS 848574-60-7 and suppress the 4-isomer:

- **Base Selection:** Weaker bases (e.g., KHCO₃) or specific solvent systems (e.g., Acetone vs. DMF) can influence the deprotonation equilibrium favoring the 3-position via intramolecular hydrogen bonding stabilization.
- **Stoichiometry:** Strict control of the alkyl halide (0.95 - 1.05 eq) is required to prevent the formation of the bis-alkylated Impurity B.
- **Purification:** Recrystallization is mandatory. The 3-isomer and 4-isomer often have distinct crystal habits and solubility profiles in alcoholic solvents (Methanol/Isopropanol).

Characterization & Analytical Protocols

Nuclear Magnetic Resonance (NMR)

Distinguishing the 3-isomer (Target) from the 4-isomer (Impurity A) is the most critical characterization step.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - Cyclopropyl Ring: Multiplets at 0.35 (2H) and 0.55 (2H).
 - Ether Linkage (-OCH₂-): Doublet at 3.85 ppm.
 - Aromatic Region (Diagnostic):
 - Target (3-sub, 4-OH): The proton at C2 (ortho to ester and alkoxy) appears as a doublet (~2.0 Hz) around 7.4-7.5 ppm. The C5 proton (ortho to OH) appears as a doublet (~8.5 Hz) around 6.9 ppm.
 - Impurity A (4-sub, 3-OH): The coupling patterns shift due to the change in electronic environment. The NOE (Nuclear Overhauser Effect) between the -OCH₂- group and the aromatic protons is the definitive confirmation. In the target, NOE is observed between -OCH₂- and H-2.

HPLC Method for Impurity Profiling

A self-validating HPLC method must separate the regioisomer.

Protocol:

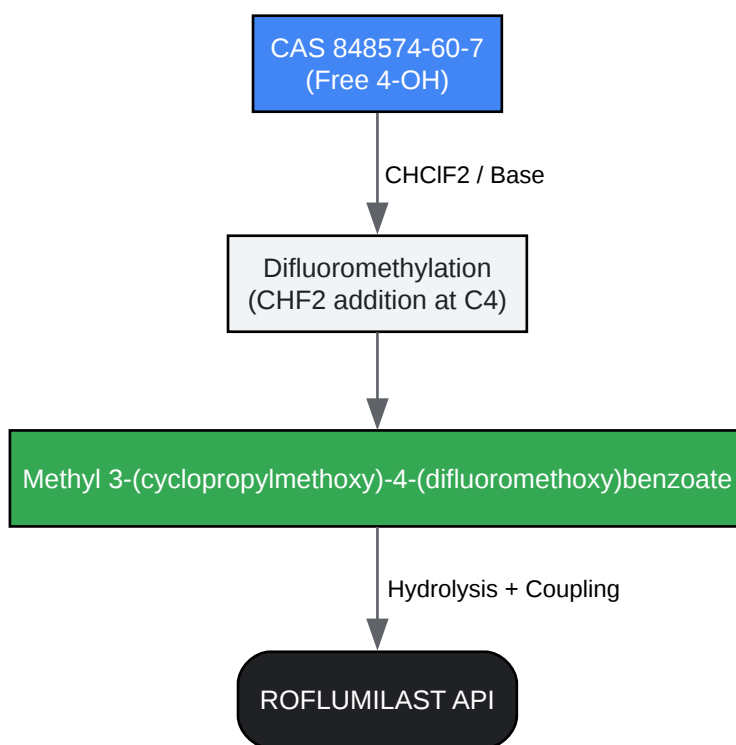
- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5μm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 30% B to 80% B over 20 minutes.

- Detection: UV at 254 nm.
- Retention Time Logic:
 - Polarity: The free phenol (Target) is more polar than the bis-alkylated impurity.
 - Regioisomers: The 4-OH and 3-OH isomers often elute close together. Method development must demonstrate a resolution factor () > 1.5 between Target and Impurity A.

Role in Roflumilast Synthesis

Understanding the downstream utility ensures the "Why" of the specification is clear.

- Step 1 (Current): Synthesis of **Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate**.
- Step 2 (Difluoromethylation): The free 4-OH is reacted with Chlorodifluoromethane (Freon 22) or a non-ODS equivalent to form the difluoromethoxy ether.
 - Criticality: If the starting material contains the 4-cyclopropyl isomer (Impurity A), this step will produce the "Reverse Roflumilast" impurity, which is extremely difficult to separate from the final API.
- Step 3: Hydrolysis and Amide Coupling to form Roflumilast.



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Figure 2: The critical position of CAS 848574-60-7 in the Roflumilast manufacturing chain.

References

- Synthesis and Crystal Structure: Hou, G., et al. (2010). **Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate**. Acta Crystallographica Section E. [Link](#)
- Roflumilast Process Chemistry: Patents describing the preparation of 3,4-dialkoxybenzamides and the specific use of 3-cyclopropylmethoxy intermediates. World Intellectual Property Organization, WO2005026095. [Link](#)
- Regioselectivity in Catechol Alkylation: Studies on the selective alkylation of 3,4-dihydroxybenzoates demonstrating the kinetic vs. thermodynamic control.
- Impurity Profiling: Guidelines for the control of isomeric impurities in pharmaceutical intermediates. ICH Q3A(R2). [Link](#)

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Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. medkoo.com [medkoo.com]
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